Fmoc-Lys(Alloc)-OH
CAS No.: 146982-27-6
Cat. No.: VC21538913
Molecular Formula: C25H28N2O6
Molecular Weight: 452.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 146982-27-6 |
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Molecular Formula | C25H28N2O6 |
Molecular Weight | 452.5 g/mol |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(prop-2-enoxycarbonylamino)hexanoic acid |
Standard InChI | InChI=1S/C25H28N2O6/c1-2-15-32-24(30)26-14-8-7-13-22(23(28)29)27-25(31)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-6,9-12,21-22H,1,7-8,13-16H2,(H,26,30)(H,27,31)(H,28,29)/t22-/m0/s1 |
Standard InChI Key | OJBNDXHENJDCBA-QFIPXVFZSA-N |
Isomeric SMILES | C=CCOC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES | C=CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES | C=CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Chemical Structure and Properties
Nomenclature and Identification
Fmoc-Lys(Alloc)-OH, also known as N-alpha-(9-fluorenylmethyloxycarbonyl)-N-epsilon-allyloxycarbonyl-L-lysine, is a protected form of the amino acid lysine . The compound features two distinct protecting groups: the Fmoc group at the N-terminal and the Alloc group on the side chain . This dual protection strategy enables selective chemical manipulations in peptide synthesis without unwanted side reactions. The protection of specific amino groups while leaving the carboxylic acid function unprotected allows for controlled peptide bond formation during synthesis.
Fmoc-Lys(Alloc)-OH is identified by the following parameters:
The compound's specific stereochemistry is important for its biological relevance, as indicated by the (2S) designation in its IUPAC name, identifying it as the L-isomer of lysine with the specific protecting groups attached .
Physical and Chemical Properties
The structural identifiers for Fmoc-Lys(Alloc)-OH provide important information for chemical analysis and verification, enabling researchers to confirm the identity and purity of the compound before use in sensitive peptide synthesis applications. These identifiers serve as molecular fingerprints that uniquely characterize the compound.
Chemical Identifier | Value |
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SMILES Notation | C=CCOC(=O)NCCCCC@@HNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
InChI | InChI=1S/C25H28N2O6/c1-2-15-32-24(30)26-14-8-7-13-22(23(28)29)27-25(31)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-6,9-12,21-22H,1,7-8,13-16H2,(H,26,30)(H,27,31)(H,28,29)/t22-/m0/s1 |
InChIKey | OJBNDXHENJDCBA-QFIPXVFZSA-N |
These structural notations are especially valuable for database searching, computational chemistry, and chemical inventory management. The SMILES notation provides a linear string representation of the chemical structure, while the InChI and InChIKey offer standardized identifiers that facilitate precise compound identification across different chemical databases and literature sources.
Structural Features
Fmoc-Lys(Alloc)-OH contains two key protective groups that serve different functions in the peptide synthesis process. The specific chemical properties of these groups enable the orthogonal protection strategy that makes this compound so valuable:
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The Fmoc (9-fluorenylmethyloxycarbonyl) group: Protects the alpha-amino group at the N-terminus of lysine. This protection is essential during peptide bond formation to prevent unwanted reactions at the amino terminus . The Fmoc group is characterized by its bulky fluorene ring system that provides both steric hindrance and UV detectability, which is useful for monitoring reaction progress.
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The Alloc (allyloxycarbonyl) group: Protects the epsilon-amino group on the lysine side chain. This protection allows for selective modification of the side chain after peptide synthesis . The Alloc group contains an allyl moiety that enables selective removal under mild conditions using palladium catalysis.
The carboxylic acid group remains unprotected, allowing for peptide bond formation during synthesis. This strategic pattern of protection and deprotection enables the precise construction of complex peptides with specifically modified lysine residues.
Synthesis and Protection Strategy
Role of Protective Groups
In peptide synthesis, protective groups prevent unwanted side reactions by temporarily blocking reactive functional groups that might otherwise interfere with the desired chemical transformations. Fmoc-Lys(Alloc)-OH exemplifies this strategy by protecting both amino groups present in lysine, while leaving the carboxylic acid available for activation and coupling:
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The alpha-amino group is protected with the Fmoc group, preventing it from reacting with activated carboxylic acids of other amino acids during chain elongation
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The side chain epsilon-amino group is protected with the Alloc group, preventing side reactions during peptide synthesis while allowing for selective modification later
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The carboxylic acid remains unprotected for peptide bond formation, enabling the amino acid to be incorporated into a growing peptide chain
This protection scheme allows for controlled peptide synthesis with precise sequence definition and site-specific modifications . Without such protective groups, peptide synthesis would result in complex mixtures of products due to the similar reactivity of the multiple functional groups present in amino acids.
Orthogonal Protection Concept
The combination of Fmoc and Alloc protecting groups in Fmoc-Lys(Alloc)-OH represents an orthogonal protection strategy. This approach uses protecting groups that can be removed under different chemical conditions, allowing for selective deprotection without affecting other protected groups . This orthogonality is critical for creating complex peptides with site-specific modifications.
This orthogonal approach enables researchers to:
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Build the peptide chain using standard Fmoc-based solid-phase peptide synthesis
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Selectively modify the lysine side chain after removing the Alloc group
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Create branched or cyclic peptides with specific functionalities
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Develop peptides with multiple modifications at precisely defined positions
The chemical selectivity of these protecting groups is central to the versatility of Fmoc-Lys(Alloc)-OH in advanced peptide synthesis applications, enabling chemistries that would be impossible with simpler protection strategies.
Applications in Peptide Synthesis
Selective Deprotection Strategies
The Alloc group in Fmoc-Lys(Alloc)-OH can be selectively removed in the presence of standard Fmoc- and t-butyl-based protecting groups, which are commonly used in peptide synthesis . This selective deprotection is a key advantage of this compound, allowing for specific modifications at the lysine side chain while maintaining the integrity of the rest of the peptide structure.
The deprotection is typically achieved using a palladium-based catalyst system with the following components:
This selective deprotection allows for subsequent modification of the lysine side chain while maintaining the integrity of the peptide backbone and other protecting groups . After deprotection, the exposed epsilon-amino group of lysine can be used for various purposes, such as:
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Attachment of fluorescent labels for imaging studies
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Addition of bioactive molecules for targeted drug delivery
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Formation of cross-links for creating cyclic or branched peptides
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Conjugation to carrier proteins for immunological applications
The precision offered by this selective deprotection strategy is essential for creating peptides with complex structures and functions.
Case Studies in Research
Fmoc-Lys(Alloc)-OH has been utilized in various research applications, demonstrating its versatility and importance in peptide chemistry:
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Creation of branched and cyclic peptides with enhanced stability and biological activity
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Development of peptides modified at the lysine side chain for structure-activity relationship studies
One notable application is in the development of an HIV-1 entry inhibitor drug delivery system. In this research, Fmoc-Lys(Alloc)-OH was used to create a peptide crosslinker with the sequence GISSFYSSK . This peptide crosslinker was designed to be enzymatically triggered to release an HIV-1 entry inhibitor drug in specific biological contexts. The synthesis process involved:
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Coupling Fmoc-Lys(Alloc)-OH to a chlorotrityl resin support
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Building the peptide sequence using Fmoc/HOBt/DIC chemistry
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Selective deprotection of the Alloc group using palladium catalyst and borane dimethylamine complex
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Further chemical modifications to create the final crosslinker
The researchers achieved a final yield of 39% for the peptide crosslinker, with a purity of 71% as determined by HPLC analysis . This example demonstrates the utility of Fmoc-Lys(Alloc)-OH in creating complex peptide structures with specific biological activities, particularly in the development of advanced drug delivery systems for treating significant diseases like HIV/AIDS.
Each supplier may provide additional information regarding the purity, stereochemical integrity, and specific analytical data for their product. Researchers should review these specifications carefully to ensure the compound meets the requirements for their specific applications. Additionally, many suppliers provide certificates of analysis that detail the analytical results confirming the identity and purity of the specific batch of the compound.
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